1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine
Description
1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine is a piperazine derivative featuring a 2-bromo-5-nitro-substituted benzyl group attached to the nitrogen of the piperazine ring. This compound belongs to a broader class of substituted piperazines, which are widely studied for their pharmacological and chemical properties. The bromo and nitro substituents on the benzyl moiety confer distinct electronic and steric characteristics, influencing reactivity, binding affinity, and metabolic stability.
Properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-14-4-6-15(7-5-14)9-10-8-11(16(17)18)2-3-12(10)13/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMHQNGSBDVKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-5-nitro-4-picoline (Key Intermediate)
The compound 2-bromo-5-nitro-4-picoline is a structurally related intermediate often used in the synthesis of benzyl derivatives. It is synthesized by bromination of 4-methyl-5-nitropyridin-2-ol using phosphorus(V) oxybromide (POBr3) in dichloromethane under reflux conditions.
| Parameter | Details |
|---|---|
| Starting Material | 4-Methyl-5-nitropyridin-2-ol (82 g, 0.53 mol) |
| Reagent | Phosphorus(V) oxybromide (POBr3) (229 g, 0.8 mol, 1.5 eq.) |
| Solvent | Dichloromethane (2 L) |
| Reaction Conditions | Heated under nitrogen atmosphere, 24 h stirring, followed by additional reflux for 10 h |
| Workup | Quenched with ice, organic layer separated, dried over MgSO4, concentrated |
| Purification | Recrystallization from hexanes |
| Yield | 90% (104 g) |
| Characterization | ¹H NMR, LCMS showing bromine isotope pattern, purity >95% |
This method provides a high yield and purity of the brominated nitro intermediate suitable for further functionalization.
N-Alkylation to Form this compound
The key step involves nucleophilic substitution where 4-methylpiperazine reacts with the benzyl halide derivative (e.g., 2-bromo-5-nitrobenzyl bromide or chloride) to form the target compound.
General Procedure
- Reactants: 4-methylpiperazine and 2-bromo-5-nitrobenzyl halide.
- Solvent: Typically dichloromethane or other aprotic solvents.
- Conditions: Room temperature to mild heating (1.5–2 hours reaction time).
- Catalysts/Additives: Acetic acid may be added to facilitate the reaction.
- Workup: Extraction with dichloromethane and water, drying with anhydrous magnesium sulfate.
- Purification: Column chromatography using methanol/dichloromethane/triethylamine mixtures as eluents.
Example from Related Piperazine Derivative Synthesis
In a related patent method for preparing 2-(4-methyl-1-piperazinyl)-4-thiazolinone derivatives, the following conditions were effective and may be adapted for the target compound:
| Parameter | Details |
|---|---|
| Molar ratio (N-methylpiperazine : benzyl halide) | 1:1 to 1:1.2 |
| Molar ratio (N-methylpiperazine : acetic acid) | 1:1 to 1:1.2 |
| Reaction time | 1.5–2 hours at room temperature |
| Extraction solvent ratio (water : dichloromethane) | 1:1 to 1:1.3 |
| Chromatography eluent ratio (methanol : dichloromethane : triethylamine) | 1:40:0.1 to 1:45:0.2 |
The reaction mixture is stirred magnetically, then quenched, extracted, dried, and purified by column chromatography to yield the desired piperazine derivative as a solid product.
Data Table Summary of Preparation Parameters
| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of 4-methyl-5-nitropyridin-2-ol | POBr3 in dichloromethane | 24 h + 10 h | Reflux, N2 atm | 90 | Recrystallization from hexanes |
| N-Alkylation with 4-methylpiperazine | 4-methylpiperazine, acetic acid, dichloromethane | 1.5–2 h | Room temperature | Not specified | Purification by column chromatography |
Research Findings and Considerations
- The bromination step using POBr3 is highly efficient for introducing the bromine atom at the 2-position of the nitro-substituted aromatic ring with excellent regioselectivity and yield.
- The mild N-alkylation conditions preserve the sensitive nitro group and avoid side reactions.
- Use of acetic acid and controlled molar ratios improves reaction efficiency and product purity.
- Extraction and purification protocols are critical to remove unreacted starting materials and side products.
- Column chromatography with carefully optimized eluents ensures isolation of high-purity final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: 1-(2-Amino-5-nitrobenzyl)-4-methylpiperazine.
Oxidation: N-oxides of the piperazine ring.
Scientific Research Applications
1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play crucial roles in these interactions by forming hydrogen bonds, electrostatic interactions, or covalent modifications with the target molecules.
Comparison with Similar Compounds
Research Findings and Data Tables
Notes on Contradictions and Limitations
Biological Activity
1-(2-Bromo-5-nitrobenzyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a bromo and nitro group on the benzyl moiety, which contributes to its unique reactivity and biological properties. The synthesis typically involves nucleophilic substitution reactions, where the piperazine acts as a nucleophile, allowing the introduction of various substituents that can modulate its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus affecting cellular functions.
- Receptor Binding : The structural features allow for binding to various receptors, potentially altering their activity and leading to therapeutic effects.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. Studies have shown that it exhibits potent effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 16.0 |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies on cancer cell lines have shown promising results:
- Cell Viability Assays : The compound induced apoptosis in human colon adenocarcinoma cells.
- IC50 Values : It exhibited low IC50 values across various cancer models, indicating strong antiproliferative effects.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Human Colon Adenocarcinoma | 3.5 |
| Breast Cancer | 2.1 |
| Lung Cancer | 4.0 |
These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study assessed the compound's effectiveness against antibiotic-resistant strains, demonstrating significant inhibition compared to conventional antibiotics .
- Anticancer Research : In another study focusing on its anticancer properties, the compound was shown to interact with specific molecular targets involved in cancer cell proliferation, leading to cell cycle arrest .
- Mechanistic Insights : Research indicated that the bromine and nitro substituents facilitate strong interactions with target proteins through hydrogen bonding and electrostatic interactions, enhancing its biological efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
